3,3-Difluoropropanenitrile
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Overview
Description
3,3-Difluoropropanenitrile is an organic compound with the molecular formula C3H3F2N It is a nitrile derivative where two fluorine atoms are attached to the third carbon of the propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Difluoropropanenitrile can be synthesized through several methods. One common approach involves the fluorination of propanenitrile derivatives. For instance, the reaction of 3-chloropropanenitrile with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst can yield this compound. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 40°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production. The process may also incorporate recycling of solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophilic substitution reactions often require basic conditions and appropriate nucleophiles.
Major Products:
Oxidation: 3,3-Difluoropropanoic acid.
Reduction: 3,3-Difluoropropylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3-Difluoropropanenitrile has several applications in scientific research:
Biology: The compound can be used to study the effects of fluorinated nitriles on biological systems.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism by which 3,3-difluoropropanenitrile exerts its effects depends on its interaction with molecular targets. In biological systems, the nitrile group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to specific interactions with intracellular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3,3-Difluoropropanoic acid
- 3,3-Difluoropropylamine
- 3,3-Difluoropropanol
Comparison: Compared to these similar compounds, 3,3-difluoropropanenitrile is unique due to its nitrile functional group, which imparts distinct reactivity and chemical properties. The presence of two fluorine atoms enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
3,3-difluoropropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N/c4-3(5)1-2-6/h3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENWDOAXHRRZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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